molecular formula C13H8BrNO2S2 B12156136 C13H8BrNO2S2

C13H8BrNO2S2

Cat. No.: B12156136
M. Wt: 354.2 g/mol
InChI Key: ATAMBJKUFRTMDH-UHFFFAOYSA-N
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Description

. This compound is a member of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione involves the reaction of 1-bromo-2-naphthalenethiol with thiazolidine-2,4-dione under specific conditions . The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Sulfoxides: and from oxidation.

    De-brominated thiazolidine-2,4-dione: from reduction.

    Substituted thiazolidine-2,4-dione: derivatives from substitution reactions.

Scientific Research Applications

5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiazolidine-2,4-dione derivatives are investigated for their potential use in treating diseases such as diabetes and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases , which play a role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Bromo-2-naphthalenylthio)thiazolidine-2,4-dione: is unique due to its specific structure, which combines a brominated naphthalene ring with a thiazolidine-2,4-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H8BrNO2S2

Molecular Weight

354.2 g/mol

IUPAC Name

4-bromo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10,13(17)-pentaen-15-one

InChI

InChI=1S/C13H8BrNO2S2/c14-7-1-2-9-8(3-7)10-6(4-17-9)5-18-12-11(10)19-13(16)15-12/h1-3,5,10H,4H2,(H,15,16)

InChI Key

ATAMBJKUFRTMDH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSC3=C(C2C4=C(O1)C=CC(=C4)Br)SC(=O)N3

Origin of Product

United States

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